
Spectroscopic Analysis of threo-4-
methylmethylphenidate: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Threo-4-methylmethylphenidate

CAS No.: 467468-40-2

Cat. No.: B12761866

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

threo-4-methylmethylphenidate, a synthetic stimulant and analogue of methylphenidate. The

focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR)

spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited

availability of public domain spectroscopic data for threo-4-methylmethylphenidate, this

guide leverages data from its close structural analogue, threo-4-fluoromethylphenidate (4F-

MPH), to provide a detailed illustration of the expected analytical outcomes.

Introduction
Threo-4-methylmethylphenidate is a compound of interest in forensic science, pharmacology,

and drug development due to its structural similarity to methylphenidate, a widely prescribed

medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and robust

analytical methods are crucial for its identification, quantification, and characterization. This
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guide details the application of NMR and GC-MS for the unambiguous structural elucidation

and analysis of this compound.

Physicochemical Properties
Basic physicochemical data for threo-4-methylmethylphenidate is essential for its analysis.

Property Value Reference

Chemical Formula C₁₅H₂₁NO₂ [2]

Molecular Weight 247.33 g/mol [2]

Formal Name
methyl 2-(2-piperidyl)-2-(p-

tolyl)acetate
[2]

Synonyms
4-MeTMP, 4-Me-TMP, (±)-

threo-4-Methylmethylphenidate
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms. While

specific ¹H and ¹³C NMR data for threo-4-methylmethylphenidate are not readily available in

the cited literature, the data for the analogous compound, threo-4-fluoromethylphenidate (4F-

MPH), offers valuable insights into the expected spectral features.

Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts observed for threo-4-

fluoromethylphenidate hydrochloride in DMSO-d₆. The numbering of the atoms corresponds to

the chemical structure provided.

Table 1: ¹H NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆
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Proton Chemical Shift (δ) ppm Multiplicity

Aromatic H 7.38–7.32 m

Aromatic H 7.28–7.21 m

-OCH₃ 3.32 s

Reference:[3]

Table 2: ¹³C NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆

Carbon Chemical Shift (δ) ppm

C=O 171.48

Aromatic C 131.03

Aromatic C 116.21

Piperidine C-2" 56.93

Piperidine Ring C 44.84, 26.03, 21.94, 21.55

Reference:[3]

It is important to note that the chemical shifts for threo-4-methylmethylphenidate will differ

slightly due to the presence of a methyl group instead of a fluorine atom on the phenyl ring. The

aromatic protons of 4-methylmethylphenidate would likely show a characteristic splitting pattern

for a para-substituted benzene ring, and the methyl protons would appear as a singlet in the

upfield region of the ¹H NMR spectrum.

Experimental Protocol: NMR Spectroscopy
A general experimental protocol for the NMR analysis of phenidate analogues is as follows:
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Caption: Experimental workflow for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique used for the separation and identification of

volatile and semi-volatile compounds.

GC-MS Data
For threo-4-fluoromethylphenidate, a clear separation from its erythro isomer has been

achieved, with a retention time of 18.13 minutes under the specified conditions.[3] The electron

ionization (EI) mass spectra for both diastereomers are identical.[3] A new drug monograph for

4-methylmethylphenidate indicates a retention time of 5.82 minutes for the sample compared to

5.69 minutes for the standard, though the specific GC conditions were not detailed.[2]

The mass spectrum of threo-4-fluoromethylphenidate is characterized by a base peak at m/z

84, which is attributed to the formation of a tetrahydropyridinium species.[3] This fragmentation

pattern is consistent with other methylphenidate analogues.[3]

Table 3: Key Mass Fragments for threo-4-fluoromethylphenidate
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m/z Proposed Fragment

84 Tetrahydropyridinium species (Base Peak)

190
4-fluorophenyl(piperidin-2-ylidene)methylium

species

168 Methyl 4-fluorophenylacetate radical cation

Reference:[3]

Experimental Protocol: GC-MS
The following is a typical experimental protocol for the GC-MS analysis of phenidate

analogues:

Sample Preparation GC Separation MS Detection

Data Analysis

1 mg/mL Solution
in Methanol Injector (250°C) HP-ULTRA 1 Column Temperature Program Electron Ionization (EI) Mass Selective Detector Analyze Chromatogram

(Retention Time)

Analyze Mass Spectrum
(Fragmentation Pattern)

Compound Identification

Click to download full resolution via product page

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway
Threo-4-methylmethylphenidate, like its parent compound methylphenidate, is known to act

as a dopamine and norepinephrine reuptake inhibitor. It binds to the dopamine transporter

(DAT) and the norepinephrine transporter (NET), blocking the reuptake of these

neurotransmitters from the synaptic cleft and thereby increasing their extracellular

concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5378611/
https://www.benchchem.com/product/b12761866/docs?utm_src=pdf-body-img#spectroscopic-analysis-of-threo-4-methylmethylphenidate-an-in-depth-technical-guide
https://www.benchchem.com/product/b12761866/docs?utm_src=pdf-body#spectroscopic-analysis-of-threo-4-methylmethylphenidate-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12761866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Dopamine Vesicle

Dopamine (DA)

Release

Norepinephrine Vesicle

Norepinephrine (NE)

Release

Dopamine Transporter (DAT) Norepinephrine Transporter (NET)

Reuptake

Dopamine Receptor

Binds

Reuptake

Norepinephrine Receptor

Binds

threo-4-methyl-
methylphenidate

Inhibits Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of threo-4-methylmethylphenidate.

Conclusion
The spectroscopic analysis of threo-4-methylmethylphenidate relies on the combined use of

NMR and GC-MS to provide a comprehensive structural characterization. While specific NMR

data for this compound is not widely published, analysis of the closely related threo-4-

fluoromethylphenidate provides a robust framework for interpreting the expected spectroscopic

features. The detailed experimental protocols and data presented in this guide serve as a

valuable resource for researchers and professionals in the fields of forensic science,

pharmacology, and drug development. Further studies are warranted to publish the complete

NMR spectral data of threo-4-methylmethylphenidate to further aid in its unequivocal

identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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